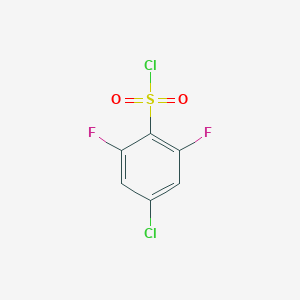
Ethyl 3-(trifluoromethyl)isonicotinate
Descripción general
Descripción
Ethyl 3-(trifluoromethyl)isonicotinate is a chemical compound with the formula C9H8F3NO2 . It is used in various scientific research and has intriguing properties.
Synthesis Analysis
The synthesis of this compound involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate as a key trifluoromethyl-containing building block . Protodeboronation of pinacol boronic esters utilizing a radical approach has also been reported .Molecular Structure Analysis
The molecular weight of this compound is 219.16 g/mol . The molecular formula is C9H8F3NO2 .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters utilizing a radical approach has been reported in the literature . This approach allows for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación
Electrical Conductivity and Luminescence
Ethyl isonicotinate (EtIN) and its derivatives show promise in electrical conductivity and luminescence. Coordination polymers formed from CuI and EtIN demonstrate significant photoluminescence and semiconducting properties. The variation in their supramolecular architecture affects their physical properties, including electrical conductivity and luminescence characteristics. Notably, certain derivatives exhibit strong yellow emission and moderate room temperature conductivities, with some undergoing transitions to a highly conducting phase (Hassanein et al., 2015).
Synthesis of Novel Heterocyclic Systems
Ethyl isonicotinate can react with tertiary cyanoacetylenic alcohols under mild conditions to produce novel polycondensed heterocyclic systems. This tandem cyclization is both regio- and stereospecific, leading to the formation of complex molecular structures with potential applications in various chemical syntheses (Trofimov et al., 2012).
Enzymatic Synthesis in Non-Aqueous Medium
Ethyl isonicotinate is used in the enzymatic synthesis of isoniazid, an important agent in tuberculosis treatment. The reaction with hydrazine hydrate in a non-aqueous medium, using lipases as catalysts, leads to the production of isoniazid. The synthesis process is notable for its efficiency and specificity, offering a novel approach to drug synthesis (Yadav et al., 2005).
Anodic Monofluorination
Ethyl isonicotinate has been used in the anodic fluorination process. This method enables the direct monofluorination of ethyl isonicotinate, yielding fluorinated products with significant yields. The process demonstrates the potential for efficient and controlled fluorination in organic synthesis (Konno et al., 1998).
Copper(I) Complex Compounds
Complexes formed from isonicotinic acid and ethyl isonicotinate with cuprous halides have been studied for their unique properties. These complexes display interesting absorption in the visible region and have potential applications in the development of new materials with specific optical properties (Goher & Drátovský, 1976).
Metal-Organic Frameworks and Luminescence
Ethyl isonicotinate is integral in forming metal-organic frameworks (MOFs) with copper(I) cyanide. These frameworks exhibit luminescence properties and are structured in a way that allows for potential applications in materials science, particularly in the development of luminescent materials (Etaiw & El-bendary, 2010).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 3-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-5-7(6)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGRLWHLHKHPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-({3-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B1393009.png)
![tert-Butyl 2-[3-(hydroxymethyl)-5-methyl-1H-pyrazol-1-yl]benzoate](/img/structure/B1393011.png)
![2-[(4-Fluoro-5-methyl-2-nitrophenyl)-(methyl)amino]acetic acid](/img/structure/B1393012.png)


![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)


![3-(2,3,5,6-Tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)propanoic acid](/img/structure/B1393022.png)